molecular formula C20H27N3O3S B1203359 4'-Dibutylaminobenzene-4-sulfonic acid CAS No. 32324-48-4

4'-Dibutylaminobenzene-4-sulfonic acid

Katalognummer: B1203359
CAS-Nummer: 32324-48-4
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: DANYDKIZJCAJNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Dibutylaminobenzene-4-sulfonic acid is an organosulfur compound with the molecular formula C20H27N3O3S. This compound is known for its vibrant color and is often used in dye chemistry. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is attached to a benzene ring substituted with a dibutylamino group and an azo group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]- typically involves the diazotization of 4-(dibutylamino)aniline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as crystallization and chromatography ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4'-Dibutylaminobenzene-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Reagents like thionyl chloride and amines are used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Sulfonamides and sulfonyl chlorides.

Wissenschaftliche Forschungsanwendungen

4'-Dibutylaminobenzene-4-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]- involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The azo group can undergo reduction, leading to the formation of amines, which can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic acid: The parent compound, simpler in structure and used in various industrial applications.

    4-(Dimethylamino)azobenzene: Similar in structure but with a dimethylamino group instead of a dibutylamino group.

    Sulfanilic acid: Contains a sulfonic acid group and an amino group on the benzene ring.

Uniqueness

4'-Dibutylaminobenzene-4-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dibutylamino group enhances its solubility and reactivity, making it valuable in specialized applications such as dye chemistry and biological staining.

Eigenschaften

CAS-Nummer

32324-48-4

Molekularformel

C20H27N3O3S

Molekulargewicht

389.5 g/mol

IUPAC-Name

4-[[4-(dibutylamino)phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C20H27N3O3S/c1-3-5-15-23(16-6-4-2)19-11-7-17(8-12-19)21-22-18-9-13-20(14-10-18)27(24,25)26/h7-14H,3-6,15-16H2,1-2H3,(H,24,25,26)

InChI-Schlüssel

DANYDKIZJCAJNC-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O

Kanonische SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O

Key on ui other cas no.

32324-48-4

Synonyme

4'-dibutylaminobenzene-4-sulfonic acid
4-DABS
p-dibutylaminobenzene-p-sulfonic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.